4-[(3,4-Dichlorobenzyl)sulfanyl]aniline
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Overview
Description
Preparation Methods
The synthesis of 4-[(3,4-Dichlorobenzyl)sulfanyl]aniline typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-aminothiophenol under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
4-[(3,4-Dichlorobenzyl)sulfanyl]aniline undergoes various chemical reactions, including:
Scientific Research Applications
4-[(3,4-Dichlorobenzyl)sulfanyl]aniline has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorobenzyl)sulfanyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
4-[(3,4-Dichlorobenzyl)sulfanyl]aniline can be compared with other similar compounds, such as:
4-[(2,4-Dichlorobenzyl)sulfanyl]aniline: This compound has a similar structure but with chlorine atoms at different positions, leading to different chemical and biological properties.
4-[(3,4-Dichlorophenyl)sulfanyl]aniline: This compound lacks the benzyl group, resulting in different reactivity and applications.
4-[(3,4-Dichlorobenzyl)sulfanyl]phenol: This compound has a hydroxyl group instead of an amino group, affecting its chemical behavior and uses.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields .
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methylsulfanyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NS/c14-12-6-1-9(7-13(12)15)8-17-11-4-2-10(16)3-5-11/h1-7H,8,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYQOFPSXMRXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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